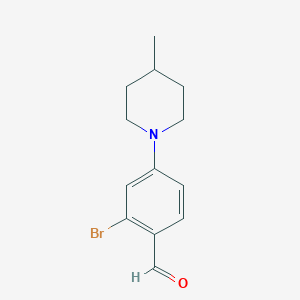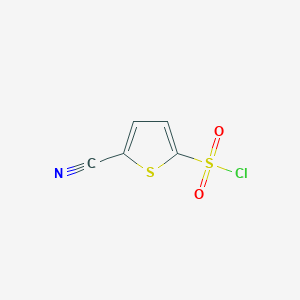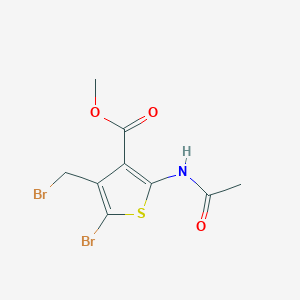
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Descripción general
Descripción
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C13H16BrNO . It is used in various scientific research and industrial applications .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde can be analyzed using techniques like infrared (IR) spectroscopy and density functional theory (DFT) . These techniques allow for the investigation of the compound’s spectral data and conformational analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde include its molecular formula (C13H16BrNO) and molecular weight (282.18) . Further properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Infrared Spectroscopy
Infrared (IR) spectroscopy is a common spectroscopic technique used for characterizing compound and solvent interactions . Theoretical and experimental spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde, a similar compound, were performed using IR spectroscopy and density functional theory (DFT) . This could be applicable to 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde as well.
Solvent Effect Study
The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated . This study helps in understanding how the solvent influences the IR spectra of the compounds, known as the solvent effect .
Pharmaceutical Chemistry
Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
Medical Applications
Substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes . Further, substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .
Synthesis of New Compounds
New imidazo[4,5-b]pyridine derivatives were synthesized by the action of (1-(chloromethyl) benzene, 1-(bromomethyl)-4-methylbenzene and ethyl 2-bromoacetate . This indicates the potential of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in the synthesis of new compounds.
Anti-Cancer Activity
In a series of compounds, some exhibited potent anti-cancer activity against the majority of cell lines . This suggests the potential of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and its derivatives in cancer research.
Propiedades
IUPAC Name |
2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)12-3-2-11(9-16)13(14)8-12/h2-3,8-10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBBYRRTKGMGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)




![(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B1446057.png)


![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)